3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one
Overview
Description
3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one, also known as 3-PPP, is an organic compound with a cycloalkyl piperazinone structure. It is a relatively new compound, first synthesized in the late 1990s, and has been studied for its potential applications in scientific research and drug development.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) serves as an efficient solid base for synthesizing a series of 4H-benzo[b]pyran derivatives. This includes the preparation of 3,4-dihydropyrano[c]chromenes, 2-amino-4H-pyrans, 1,4-dihydropyrano[2,3-c]pyrazoles, and 2-amino-4H-benzo[e]-chromenes through the condensation reaction of various compounds with aromatic aldehydes and malononitrile in refluxing aqueous ethanol. This catalyst showcases similar efficiency when reused, highlighting its potential for recyclable and sustainable chemical synthesis (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Drug Delivery Systems
Research on novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) has shown promising results for topical drug delivery. These compounds were synthesized to evaluate their potential as prodrugs for naproxen, aiming to improve skin permeability and drug delivery efficiency. Findings indicated that certain methylpiperazinyl derivatives significantly enhanced skin permeation of naproxen, offering insights into designing better drug delivery systems (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
Antimicrobial Activity
Silica-bonded propylpiperazine-N-sulfamic acid was employed as a recyclable catalyst for synthesizing 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives. These compounds were evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains, demonstrating the potential use of piperazine derivatives in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2015).
Synthesis of Novel Compounds
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through nucleophilic substitution reactions demonstrates the versatility of piperazine derivatives in organic chemistry. Such reactions enable the creation of complex molecules with potential applications in pharmaceuticals and materials science (Mishriky & Moustafa, 2013).
properties
IUPAC Name |
3-[(3-phenylphenyl)methyl]-1-propylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-12-22-13-11-21-19(20(22)23)15-16-7-6-10-18(14-16)17-8-4-3-5-9-17/h3-10,14,19,21H,2,11-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWVFULZROXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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